molecular formula C9H8ClNO3 B8665877 Ethyl 2-chloro-4H-furo[3,2-b]pyrrole-5-carboxylate

Ethyl 2-chloro-4H-furo[3,2-b]pyrrole-5-carboxylate

Cat. No.: B8665877
M. Wt: 213.62 g/mol
InChI Key: BSIIENSVDCHCBF-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-4H-furo[3,2-b]pyrrole-5-carboxylate is a useful research compound. Its molecular formula is C9H8ClNO3 and its molecular weight is 213.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H8ClNO3

Molecular Weight

213.62 g/mol

IUPAC Name

ethyl 2-chloro-4H-furo[3,2-b]pyrrole-5-carboxylate

InChI

InChI=1S/C9H8ClNO3/c1-2-13-9(12)6-3-7-5(11-6)4-8(10)14-7/h3-4,11H,2H2,1H3

InChI Key

BSIIENSVDCHCBF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=C(O2)Cl

Origin of Product

United States

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

Under a N2 atmosphere, sulfuryl chloride (0.15 mL, 1.85 mmol) was added dropwise over 10 min to a stirring solution of ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate (300 mg, 1.67 mmol) in ether (7.5 mL). The reaction was stirred at rt for 4 h. The solvent was removed in vacuo. The residue was taken up in DCM and washed with H2O (1×) and brine (1×), then dried with Na2SO4, filtered and concentrated. Purification by HPLC gave 160 mg of ethyl 2-chloro-4H-furo[3,2-b]pyrrole-5-carboxylate. 1H NMR (400 MHz, CDCl3) δ (ppm): 8.98 (s, 1H), 6.76 (s, 1H), 6.34 (s, 1H), 4.35 (q, 2H), 1.38 (t, 3H).
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Synthesis routes and methods III

Procedure details

5-Chloro-furan-2-carbaldehyde (Snyder, H. R., Jr.; Seehausen, P. H., J. Heterocycl. Chem., 10: 385-6 (1973)) was annulated according to Procedure H (8 equiv sodium; aldehyde and azido-acetic acid ethyl ester added as ethanol solution (0.9 M of ester); condensation reaction mixture allowed to warm to room temperature, stirred for 1 h, quenched at −40° C., diluted with water, and extracted with ether; acrylate not purified; crude furanopyrrole filtered before concentration).
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